Manganous nitrate hexahydrate

Overview

Description

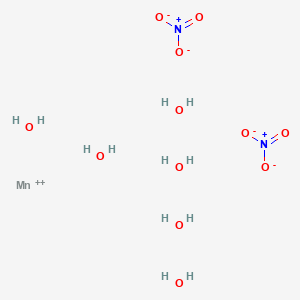

Manganous nitrate hexahydrate is an inorganic compound with the chemical formula Mn(NO₃)₂·6H₂O. It is a nitrate salt of manganese and is commonly found in a crystalline solid form that appears pink in color. This compound is known for its high solubility in water and its use as a precursor to various manganese-based materials .

Mechanism of Action

Target of Action

Manganous nitrate hexahydrate primarily targets the oxidation-reduction processes in various chemical reactions . It is often used as a precursor to the oxides of manganese .

Mode of Action

The compound interacts with its targets through redox reactions . In these reactions, this compound acts as an oxidizing agent . For example, it can donate electrons to manganese dioxide (MnO2), reducing it from its oxidation state (IV) to its lower state (II), while nitrogen dioxide (NO2) is oxidized to form nitrate (NO− 3) (V) .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of other manganese compounds . It is also used in the preparation of manganese-doped cadmium selenide (CdSe) quantum dots .

Pharmacokinetics

It is known to be highly soluble in water , which suggests it could have good bioavailability.

Result of Action

The primary result of this compound’s action is the production of other manganese compounds . For example, it is used as a precursor to manganese (II) carbonate (MnCO3), which is used in fertilizers and as a colorant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a low melting salt that can be used as a phase change material in thermal energy systems (TES) . Its solubility and reactivity can also be affected by pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganous nitrate hexahydrate can be synthesized through the reaction of manganese dioxide with nitrogen dioxide in the presence of water. The reaction is as follows: [ \text{MnO}_2 + 2 \text{NO}_2 + 4 \text{H}_2\text{O} \rightarrow \text{Mn(H}_2\text{O})_4(\text{NO}_3)_2 ] This reaction involves the reduction of manganese dioxide (MnO₂) and the oxidation of nitrogen dioxide (NO₂), resulting in the formation of manganese dinitrate hexahydrate .

Industrial Production Methods: In industrial settings, manganese dinitrate hexahydrate is produced by dissolving manganese carbonate or manganese oxide in nitric acid. The resulting solution is then evaporated to obtain the crystalline hexahydrate form. The process is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Manganous nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form manganese dioxide (MnO₂).

Reduction: It can be reduced to form manganese(II) compounds.

Substitution: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions:

Oxidation: Heating manganese dinitrate hexahydrate to 450°C results in the formation of manganese dioxide.

Reduction: Reducing agents such as hydrogen gas can be used to reduce manganese dinitrate hexahydrate to manganese(II) compounds.

Substitution: Reactions with other metal nitrates or chlorides can lead to the formation of mixed metal compounds.

Major Products Formed:

- Manganese dioxide (MnO₂)

- Manganese(II) compounds

- Mixed metal compounds

Scientific Research Applications

Manganous nitrate hexahydrate has a wide range of applications in scientific research, including:

- Chemistry: It is used as a precursor in the synthesis of various manganese-based materials, such as manganese oxides and manganese carbonates .

- Biology: It is used in the preparation of manganese-doped bioactive glass nanoparticles, which have applications in drug delivery and tissue engineering .

- Medicine: Manganese compounds are studied for their potential use in magnetic resonance imaging (MRI) as contrast agents .

- Industry: It is used in the production of fertilizers, ceramics, and as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Manganous nitrate hexahydrate can be compared with other manganese nitrate hydrates, such as:

- Manganese dinitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

- Manganese dinitrate monohydrate (Mn(NO₃)₂·H₂O)

Uniqueness:

- Hydration Level: this compound contains six water molecules, which can influence its solubility and reactivity compared to other hydrates.

- Applications: The hexahydrate form is particularly useful in applications requiring high solubility and controlled release of manganese ions.

By understanding the properties, preparation methods, chemical reactions, and applications of manganese dinitrate hexahydrate, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Biological Activity

Manganous nitrate hexahydrate (Mn(NO₃)₂·6H₂O) is a manganese compound that has garnered attention for its various biological activities and applications in different fields, including biochemistry, material science, and environmental studies. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its molecular formula Mn(NO₃)₂·6H₂O and a molecular weight of approximately 287.04 g/mol. The compound is typically found as a pale pink crystalline solid that is soluble in water. Its structure consists of manganese ions coordinated with nitrate ions and water molecules, which can influence its reactivity and biological interactions.

Biological Activity Overview

Manganese plays a crucial role in various biological processes, including enzyme function, antioxidant defense, and cellular metabolism. This compound serves as a source of manganese ions, which are essential for several enzymatic reactions. Below are key aspects of its biological activity:

- Enzymatic Function : Manganese is a cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

- Antioxidant Properties : The presence of manganese contributes to the antioxidant defense mechanisms within cells, helping to mitigate damage caused by reactive oxygen species (ROS).

- Cellular Metabolism : Manganese is involved in the metabolism of carbohydrates, amino acids, and lipids, playing a vital role in energy production.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study investigated the cytotoxic effects of manganese incorporation into bioactive glass nanoparticles (BGNPs). Results indicated that while BGNPs exhibited high dissolution rates beneficial for tissue engineering, the cytotoxicity was influenced by the concentration of manganese used. Optimal concentrations were found to enhance cellular proliferation without significant toxicity . -

Microbial Activity :

Research has shown that manganese compounds can influence microbial metabolism. A microbial consortium study highlighted that manganese ions could enhance the metabolic activity of certain bacteria involved in bioremediation processes, improving their efficiency in degrading pollutants . -

Thermal Characteristics :

Another study evaluated the thermal properties of this compound as a phase change material (PCM) for cooling systems. The findings suggested that its thermal stability and heat storage capacity could be utilized in energy-efficient applications .

Data Table: Summary of Biological Activities

Applications in Research and Industry

This compound has several applications beyond its biological activities:

- Catalysis : It serves as a precursor for synthesizing manganese dioxide (MnO₂), which is utilized in various catalytic processes.

- Battery Technology : The compound is used in developing advanced materials for batteries due to its electrochemical properties.

- Agriculture : Manganese is an essential micronutrient for plants; thus, this compound can be used as a fertilizer to correct manganese deficiencies in soil.

Properties

IUPAC Name |

manganese(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKHJSXMVZVZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MnN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169093 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17141-63-8 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017141638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE DINITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UG18WBJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.